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Introduction

Triethylammonium bicarbonate (TEAB) is a volatile buffer ideal for protein digestion in mass
spectrometry-based proteomics. Its volatility ensures easy removal before analysis, preventing
ion suppression and contamination. TEAB is particularly advantageous for applications
requiring amine-reactive labeling, such as Tandem Mass Tag (TMT) and iTRAQ, as it does not
contain primary amines that interfere with the labeling reaction.[1][2] It is also a buffer of choice
for ion-exchange chromatography and protein solubilization where neutral to slightly alkaline
pH is necessary.[1][2]

This document provides detailed application notes, experimental protocols, and comparative
data on the use of TEAB for in-solution and in-gel protein digestion.

Key Advantages and Considerations of TEAB Buffer
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Feature Advantage/Consideration

Highly volatile, allowing for easy removal by
- lyophilization or vacuum centrifugation, which is
Volatility .
crucial for subsequent mass spectrometry

analysis.[1][2]

As a volatile salt, it is fully compatible with mass
MS C tibilit spectrometry, breaking down into volatile
ompatibili
P Y components (triethylamine, carbon dioxide, and

water).[1]

Aqueous solutions provide a pH of
pH Range approximately 8.5, which is optimal for the

enzymatic activity of trypsin.[1]

Lacks primary amines, making it the buffer of
Labeling Compatibility choice for amine-reactive labeling chemistries
like TMT and iTRAQ.[1][2]

More expensive than other common digestion

Cost ) ] ]
buffers like ammonium bicarbonate.[1]
Can lead to a higher rate of artificial asparagine
o deamidation compared to other buffers, which
Deamidation

can be a critical consideration in studies focused

on post-translational modifications.

Data Presentation: Quantitative Comparison of
Digestion Buffers

A significant consideration in selecting a digestion buffer is its potential to introduce artificial
post-translational modifications, such as the deamidation of asparagine (Asn) and glutamine
(GIn) residues. The choice of buffer can significantly impact the level of these artifacts.

Table 1: Comparison of Artificial Deamidation in
Different Digestion Buffers
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Digestion Buffer

Relative Increase in

Relative Increase in Asn

Artificial N-glycopeptides

Deamidated Peptides (vs.

(vs. Ammonium Acetate,

Ammonium Acetate, pH 6)

pH 6)

Ammonium Acetate (50 mM,

1.0x 1.0x
pH 6)
Tris-HCI (50 mM, pH 8) 2.2X 2.3x
Ammonium Bicarbonate (50

3.0x 3.4x
mM)
Triethylammonium Bicarbonate

3.8x 4.4x

(50 mM)

Data synthesized from label-free LC-MS/MS experiments on rat kidney tissue.[3]

Table 2: Half-life of Asparagine Deamidation in Various

Buffers

Digestion Buffer

Half-life of Asn Deamidation (in days at
37°C)

Ammonium Acetate (50 mM, pH 6) 514+6.0
Tris-HCI (50 mM, pH 8) ~2.2
Ammonium Bicarbonate (50 mM) ~0.49
Triethylammonium Bicarbonate (50 mM) ~0.37

Data derived from studies on synthetic peptides containing -Asn-Gly- sequences.[3]

Experimental Protocols

Protocol 1: In-Solution Protein Digestion using TEAB

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:
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1 M TEAB stock solution, pH 8.5

Dithiothreitol (DTT)

lodoacetamide (IAA)

Sequencing-grade modified trypsin

Formic acid (FA)

Acetonitrile (ACN)
Procedure:
e Sample Preparation:

o Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange
into 50 mM TEAB.

o Quantify the protein concentration using a compatible assay (e.g., BCA assay).
e Reduction:
o To a volume containing 100 g of protein, add DTT to a final concentration of 10 mM.
o Incubate at 56°C for 60 minutes.
» Alkylation:
o Cool the sample to room temperature.
o Add IAAto a final concentration of 20 mM.
o Incubate in the dark at room temperature for 45 minutes.
» Digestion:

o Dilute the sample with 50 mM TEAB to reduce the concentration of any denaturants (e.g.,
urea to <1 M).
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o Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

o Incubate at 37°C overnight (12-16 hours).

e Quenching and Sample Cleanup:

o Stop the digestion by adding formic acid to a final concentration of 1% (v/v), which will
lower the pH to ~2-3.

o Desalt the resulting peptides using a C18 StageTip or a similar reversed-phase cleanup
method.

o Dry the purified peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS
analysis or isobaric labeling.

Protocol 2: In-Gel Protein Digestion using TEAB

This protocol is designed for proteins separated by 1D or 2D polyacrylamide gel
electrophoresis (PAGE).

Materials:

1 M TEAB stock solution, pH 8.5

Acetonitrile (ACN)

Dithiothreitol (DTT)

lodoacetamide (IAA)

Sequencing-grade modified trypsin

Formic acid (FA)

Procedure:

» Excision and Destaining:
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Excise the protein band(s) of interest from the Coomassie-stained gel using a clean
scalpel.

Cut the gel band into small pieces (~1 mms).

Destain the gel pieces by washing with 50% ACN in 50 mM TEAB until the Coomassie
stain is removed.

e Reduction and Alkylation:

[e]

[e]

[e]

o

Dehydrate the gel pieces with 100% ACN for 10 minutes, then remove the ACN and dry
the gel pieces in a vacuum centrifuge.

Rehydrate the gel pieces in 10 mM DTT in 100 mM TEAB and incubate at 56°C for 60
minutes.

Cool to room temperature and remove the DTT solution.

Add 55 mM IAA in 100 mM TEAB and incubate in the dark at room temperature for 45
minutes.

e Digestion:

Wash the gel pieces with 100 mM TEAB, then dehydrate with 100% ACN. Dry the gel
pieces completely.

Rehydrate the gel pieces on ice with a minimal volume of sequencing-grade trypsin
solution (e.g., 12.5 ng/pL in 50 mM TEAB).

After the gel pieces are fully rehydrated, add enough 50 mM TEAB to cover them.

Incubate at 37°C overnight.

o Peptide Extraction:

o

Collect the supernatant containing the digested peptides.
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o Perform two sequential extractions by adding 50% ACN with 5% formic acid to the gel
pieces, sonicating for 15 minutes, and collecting the supernatant each time.

o Pool all supernatants.

o Dry the extracted peptides in a vacuum centrifuge. The sample is now ready for LC-
MS/MS analysis.

Visualizations

Quantitative Proteomics Workflow using TEAB and TMT
Labeling

Sample Preparation Digestion Isobaric Labeling Analysis

Click to download full resolution via product page

Caption: Workflow for TMT-based quantitative proteomics using TEAB buffer.

Signaling Pathway Example: Notch Signaling in Viral
Infection

Proteomics studies, often employing TEAB for sample preparation, can elucidate how viral
infections modulate host cell signaling pathways. For instance, TMT-based proteomics has
been used to reveal the downregulation of the Notch signaling pathway during FAdV-4
infection.[4]

Caption: Downregulation of the Notch signaling pathway by FAdV-4 infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://sites.psu.edu/msproteomics/2014/01/22/ammonium-bicarbonate-or-triethylammonium-bicarbonate/
https://sites.psu.edu/msproteomics/2014/01/22/ammonium-bicarbonate-or-triethylammonium-bicarbonate/
https://sites.psu.edu/msproteomics/tag/protein-solubilization/
https://dr.ntu.edu.sg/server/api/core/bitstreams/1755c9a2-2f96-4db8-afae-13058b20b569/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC9520525/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9520525/
https://www.benchchem.com/product/b8662869#using-triethylammonium-bicarbonate-for-protein-digestion
https://www.benchchem.com/product/b8662869#using-triethylammonium-bicarbonate-for-protein-digestion
https://www.benchchem.com/product/b8662869#using-triethylammonium-bicarbonate-for-protein-digestion
https://www.benchchem.com/product/b8662869#using-triethylammonium-bicarbonate-for-protein-digestion
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8662869?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8662869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

